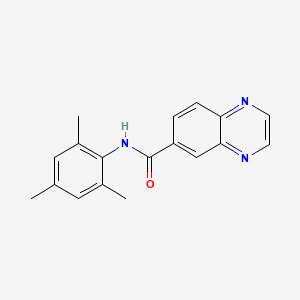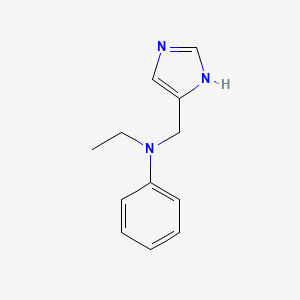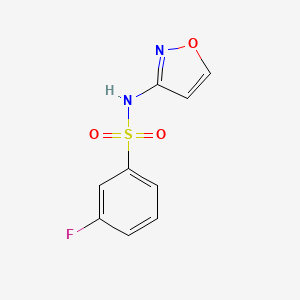
Pyridine-3-sulfonic acid quinolin-8-ylamide
Übersicht
Beschreibung
Pyridine-3-sulfonic acid quinolin-8-ylamide, also known as PQSA, is a chemical compound with potential applications in scientific research. PQSA belongs to the quinoline family of compounds and has been shown to have interesting properties that make it a promising candidate for various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of Pyridine-3-sulfonic acid quinolin-8-ylamide is not well understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus and Candida albicans.
Biochemical and Physiological Effects:
Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to have several biochemical and physiological effects. In addition to its antibacterial and antifungal properties, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have antioxidant properties, which could be useful in the development of new drugs to treat oxidative stress-related diseases. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have anti-tumor properties, making it a potential candidate for the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyridine-3-sulfonic acid quinolin-8-ylamide in laboratory experiments is its relatively low cost compared to other compounds with similar properties. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide is relatively easy to synthesize, making it accessible to researchers with limited resources. One limitation of Pyridine-3-sulfonic acid quinolin-8-ylamide is its limited solubility in water, which could make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Pyridine-3-sulfonic acid quinolin-8-ylamide. One potential area of research is the development of new antibiotics based on Pyridine-3-sulfonic acid quinolin-8-ylamide's antibacterial and antifungal properties. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide's anti-inflammatory properties could be useful in the development of new drugs to treat inflammatory diseases. Further research is needed to fully understand the mechanism of action of Pyridine-3-sulfonic acid quinolin-8-ylamide and to explore its potential applications in other scientific research fields.
Wissenschaftliche Forschungsanwendungen
Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have anti-inflammatory properties, which could be useful in the development of new drugs to treat inflammatory diseases.
Eigenschaften
IUPAC Name |
N-quinolin-8-ylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-20(19,12-6-3-8-15-10-12)17-13-7-1-4-11-5-2-9-16-14(11)13/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXXTBQLGLUVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CN=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)

![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-3-(2,6-dimethylmorpholino)sulfonyl-benzamide](/img/structure/B7469985.png)


![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)

![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

